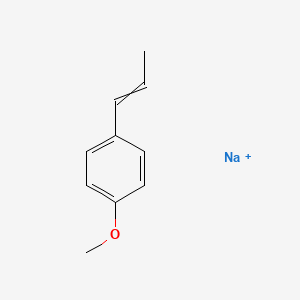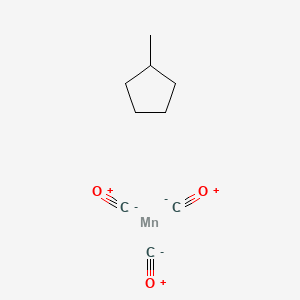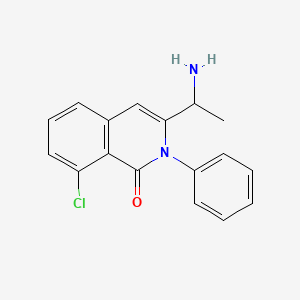
Acid Brown 440
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Brown 440 is a synthetic dye primarily used in the textile industry for dyeing fabrics such as cotton, silk, and nylon. It is known for producing a dark brown to red-brown color. The compound is also utilized in the dyeing of paints, inks, and plastic products .
Preparation Methods
Acid Brown 440 is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of p-dinitroaniline with guanidine or allylamine. This is followed by further reactions to produce the final dye compound . The industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the dye.
Chemical Reactions Analysis
Acid Brown 440 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced using reducing agents, resulting in the breakdown of the dye structure.
Substitution: The dye can undergo substitution reactions where functional groups in the molecule are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium dithionite. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Acid Brown 440 has several scientific research applications:
Chemistry: It is used as a model compound in studies involving dye degradation and environmental impact assessments.
Biology: The dye is employed in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing to explore the potential use of this compound in medical diagnostics and treatments.
Industry: Beyond textiles, the dye is used in the production of colored plastics, inks, and paints
Mechanism of Action
The mechanism of action of Acid Brown 440 involves its interaction with the molecular targets in the substrate it is applied to. The dye molecules form strong bonds with the fibers of the textile, ensuring a durable and colorfast connection. This interaction is facilitated by the sulfonic acid groups in the dye, which carry a negative charge and form strong bonds with the positively charged sites on protein fibers .
Comparison with Similar Compounds
Acid Brown 440 can be compared with other similar compounds such as Acid Brown 14 and Acid Brown 354. These dyes share similar applications and chemical properties but differ in their molecular structures and specific uses. For instance, Acid Brown 14 is also used in textile dyeing but has a different shade and chemical composition. Acid Brown 354 is used in wastewater treatment studies due to its unique adsorption properties .
Conclusion
This compound is a versatile dye with a wide range of applications in various industries Its unique chemical properties and interactions make it an important compound for scientific research and industrial use
Properties
Molecular Formula |
C34H21N8Na3O14S3 |
|---|---|
Molecular Weight |
930.7 g/mol |
IUPAC Name |
trisodium;4-[[3-[(4-anilino-3-sulfonatophenyl)diazenyl]-2,6-dihydroxy-5-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H24N8O14S3.3Na/c43-29-16-24(58(51,52)53)13-18-12-23(57(48,49)50)15-26(31(18)29)38-41-32-33(44)27(39-36-20-6-9-22(10-7-20)42(46)47)17-28(34(32)45)40-37-21-8-11-25(30(14-21)59(54,55)56)35-19-4-2-1-3-5-19;;;/h1-17,35,43-45H,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |
InChI Key |
JHBDBLPKFHKYRW-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=C(C(=C(C(=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-])O)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C=C6O)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



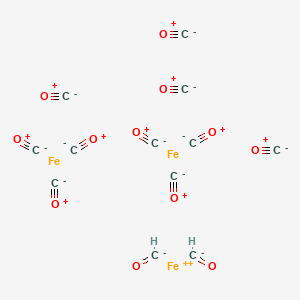
![[5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B13401748.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea](/img/structure/B13401751.png)
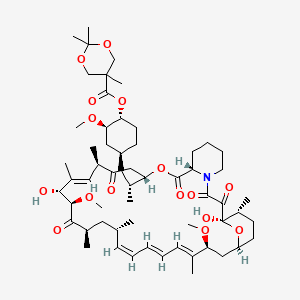
![2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid](/img/structure/B13401756.png)
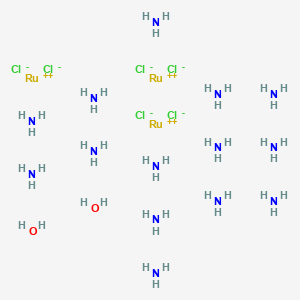
![Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride](/img/structure/B13401763.png)
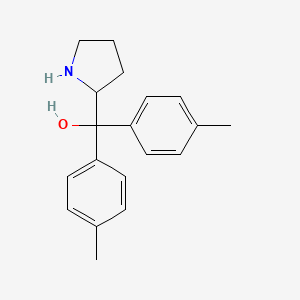
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13401776.png)
![5-[(2,2-Dimethylhydrazinyl)methylideneamino]-2-oxopentanoic acid](/img/structure/B13401778.png)
